molecular formula C7H10BrClN2O B14062024 (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride CAS No. 1071699-79-0

(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B14062024
CAS No.: 1071699-79-0
M. Wt: 253.52 g/mol
InChI Key: HWKFZYMSYFNBIU-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, ensuring that the product meets market requirements .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines .

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • (5-Bromo-2-methylphenyl)hydrazine hydrochloride
  • (2-Methoxyphenyl)hydrazine hydrochloride
  • (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride

Comparison: (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

CAS No.

1071699-79-0

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

(2-bromo-5-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

HWKFZYMSYFNBIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)NN.Cl

Origin of Product

United States

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